Product packaging for Methazolamide-d6(Cat. No.:CAS No. 1795142-30-1)

Methazolamide-d6

Cat. No.: B587694
CAS No.: 1795142-30-1
M. Wt: 242.301
InChI Key: FLOSMHQXBMRNHR-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Stable Isotope Labeling in Modern Chemical Biology and Pharmaceutical Science

Stable isotope labeling is a pivotal technique in modern scientific research, enabling the tracing and quantification of molecules within complex biological systems. veeprho.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them exceptionally safe for a wide range of studies, including those in humans. medchemexpress.com The core principle of this technique involves replacing one or more atoms in a molecule with their heavier, stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), carbon-¹² with carbon-¹³, or nitrogen-¹⁴ with nitrogen-¹⁵. wikipedia.org

This substitution creates a molecule that is chemically identical in terms of its reactivity and shape but has a different mass. nih.gov This mass difference allows researchers to distinguish the labeled molecules from their naturally abundant, unlabeled counterparts using highly sensitive analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The applications of stable isotope labeling are extensive and have revolutionized several fields:

Metabolomics: It is used to trace the metabolic fate of compounds, providing critical insights into metabolic pathways, flux, and the regulation of cellular processes. veeprho.com

Pharmacokinetics: The technique is fundamental in studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. nih.gov

Proteomics: Methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) allow for precise quantification of protein expression levels. veeprho.com

Mechanistic Studies: The use of deuterium can reveal detailed information about the mechanisms of chemical and enzymatic reactions through the kinetic isotope effect. vulcanchem.com

By providing a method to directly measure the dynamics of biomolecules, stable isotope labeling has become an indispensable tool for advancing our understanding of biology and for the development of new pharmaceutical agents. medchemexpress.com

Rationale for Deuterium Incorporation in Small Molecule Inhibitors: A Focus on Methazolamide-d6

The strategic replacement of hydrogen with its heavier isotope, deuterium, is a key strategy in pharmaceutical research. This process, known as deuteration, can significantly alter a drug's metabolic profile. The underlying principle is the kinetic isotope effect (KIE) . wikipedia.org The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. portico.org Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate, particularly when this bond cleavage is the rate-determining step in the molecule's metabolism, often mediated by enzymes like the cytochrome P450 family. nih.govresearchgate.net

The potential benefits of this reduced metabolic rate include:

An extended drug half-life in the body. vulcanchem.com

Increased systemic exposure.

Reduced formation of potentially toxic or inactive metabolites. researchgate.net

Methazolamide (B1676374) is a potent inhibitor of the carbonic anhydrase enzyme and is used in research related to conditions like glaucoma. medchemexpress.comdrugbank.com Its deuterated analog is This compound . In this specific compound, the six hydrogen atoms on the N-methyl and acetyl groups are replaced with deuterium.

While deuteration is often pursued to improve a drug's pharmacokinetic properties, the primary and most widely documented research application of this compound is to serve as an internal standard for the quantification of Methazolamide in biological samples. veeprho.comcaymanchem.com In pharmacokinetic studies, researchers need to measure the concentration of a drug in plasma or tissues over time. This compound is ideal for this purpose because it is chemically identical to Methazolamide and thus behaves similarly during sample extraction and analysis by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). veeprho.com However, its increased mass (242.31 g/mol compared to Methazolamide's 236.26 g/mol ) allows it to be distinguished and measured separately by the mass spectrometer, ensuring highly accurate and reliable quantification of the parent drug. veeprho.comcaymanchem.com

Table 1: Chemical Properties of Methazolamide and this compound

PropertyMethazolamideThis compound
IUPAC Name N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamideN-[5-(aminosulfonyl)-3-(methyl-d3)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide-d3
Molecular Formula C₅H₈N₄O₃S₂C₅H₂D₆N₄O₃S₂
Molecular Weight 236.26 g/mol 242.31 g/mol
Parent Compound CAS 554-57-4554-57-4
Isotope CAS N/A1795142-30-1

Data sourced from multiple chemical supplier and database entries. veeprho.comcaymanchem.com

Historical Context of Methazolamide Research and its Deuterated Analogs

The study of carbonic anhydrase inhibitors has a long history, with Methazolamide being a subject of significant research. Foundational work by Thomas H. Maren in the 1960s extensively detailed the chemistry, physiology, and inhibition mechanisms related to carbonic anhydrase, providing a crucial scientific basis for subsequent research on inhibitors like Methazolamide. caymanchem.com

The concept of using deuterium in drug molecules emerged in the 1960s, with early studies exploring its effects on metabolism. portico.org The idea of creating deuterated versions of existing drugs to improve their pharmacokinetic profiles gained traction over the following decades, establishing itself as a viable strategy in drug development. nih.gov This approach culminated in the first FDA approval of a deuterated drug, deutetrabenazine, in 2017. nih.gov

Properties

CAS No.

1795142-30-1

Molecular Formula

C5H8N4O3S2

Molecular Weight

242.301

IUPAC Name

2,2,2-trideuterio-N-[5-sulfamoyl-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide

InChI

InChI=1S/C5H8N4O3S2/c1-3(10)7-4-9(2)8-5(13-4)14(6,11)12/h1-2H3,(H2,6,11,12)/i1D3,2D3

InChI Key

FLOSMHQXBMRNHR-WFGJKAKNSA-N

SMILES

CC(=O)N=C1N(N=C(S1)S(=O)(=O)N)C

Synonyms

N-[5-(aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide-d6; _x000B_5-Acetylimino-4-methyl-Δ2-1,3,4-thiadiazoline-2-sulfonamide-d6;  L 584601-d6;  N-(4-Methyl-2-sulfamoyl-Δ2-1,3,4-thiadiazolin-5-ylidene)acetamide-d6;  Methenamide-d6;  Neptazane-d6

Origin of Product

United States

Synthesis and Spectroscopic Elucidation of Methazolamide D6

Strategies for Site-Specific Deuteration in Sulfonamide Derivatives

The synthesis of Methazolamide-d6, formally known as N-[5-(aminosulfonyl)-3-(methyl-d3)-1,3,4-thiadiazol-2(3H)-ylidene]-acetamide-d3, necessitates the site-specific introduction of deuterium (B1214612) atoms at the N-methyl and acetyl groups. Current time information in Bangalore, IN. General strategies for achieving such specific deuteration in sulfonamide derivatives and related heterocyclic compounds often rely on the use of deuterated reagents at key synthetic steps.

For the introduction of a deuterated methyl group, reagents such as iodomethane-d3 (B117434) (CD3I) are commonly employed in methylation reactions. wipo.intresearchgate.net The methylation of a nitrogen atom within a heterocyclic ring system, such as the thiadiazole core of methazolamide (B1676374), can be achieved under basic conditions, where a deprotonated nitrogen acts as a nucleophile, attacking the electrophilic deuterated methyl iodide. rsc.org

The introduction of a deuterated acetyl group is typically accomplished through acylation reactions using deuterated acetylating agents. Acetic anhydride-d6 ((CD3CO)2O) is a widely used reagent for this purpose. celanese.comresearchgate.net The reaction involves the nucleophilic attack of an amino group on one of the carbonyl carbons of the deuterated acetic anhydride, leading to the formation of a deuterated amide bond. This method is a common and efficient way to introduce a trideuteroacetyl group onto a primary or secondary amine. tubitak.gov.trnih.gov

Precursor Chemistry and Reaction Pathways for this compound Synthesis

The synthesis of this compound follows a multi-step pathway analogous to the established synthesis of the non-deuterated parent compound, Methazolamide. drugbank.comacs.orgnist.gov The key distinction lies in the strategic use of deuterated reagents during the methylation and acetylation steps.

The synthesis commences with the formation of the core heterocyclic structure, 5-amino-2-mercapto-1,3,4-thiadiazole. chemicalbook.comubbcluj.ro This precursor is typically synthesized from the reaction of hydrazine (B178648) with ammonium (B1175870) thiocyanate (B1210189) or via the cyclization of thiosemicarbazide (B42300) derivatives. chemicalbook.comconnectjournals.comgoogle.com

A plausible synthetic pathway for this compound is outlined below:

Acetylation (Deuterated): The precursor, 5-amino-2-mercapto-1,3,4-thiadiazole, is first acetylated on the amino group. To introduce the deuterium labels, acetic anhydride-d6 is used as the acetylating agent. This reaction forms N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide-d3.

Oxidation: The mercapto group (-SH) of the resulting intermediate is then oxidized to a sulfonyl chloride (-SO2Cl). This transformation is a critical step and can be achieved using oxidizing agents like chlorine in an aqueous medium. drugbank.com More recent and safer methods may employ reagents like sodium hypochlorite. researchgate.net

Amination: The sulfonyl chloride intermediate is subsequently reacted with ammonia (B1221849) to form the sulfonamide group (-SO2NH2), yielding 5-(acetyl-d3-amino)-1,3,4-thiadiazole-2-sulfonamide.

Methylation (Deuterated): In the final step, the nitrogen atom at position 3 of the thiadiazole ring is methylated. To complete the deuteration, iodomethane-d3 is used as the methylating agent, typically in the presence of a base like sodium methoxide, to yield the final product, this compound. drugbank.com

Advanced Spectroscopic Characterization of Deuterium Enrichment and Positional Isomerism in this compound

To confirm the successful synthesis, isotopic enrichment, and correct positional isomerism of this compound, a combination of advanced spectroscopic techniques is essential. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary methods employed for this purpose.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Localization

NMR spectroscopy is a powerful tool for determining the precise location of deuterium atoms within a molecule. Both ¹H NMR and ²H (Deuterium) NMR can be utilized.

In the ¹H NMR spectrum of a successfully synthesized this compound, the signals corresponding to the protons of the N-methyl and acetyl methyl groups would be absent or significantly diminished. The remaining signals would correspond to the protons of the sulfonamide group (-SO2NH2). In contrast, the ¹H NMR spectrum of non-deuterated Methazolamide would show characteristic singlets for the acetyl methyl protons (around δ 2.3 ppm) and the N-methyl protons (around δ 3.7 ppm) in DMSO-d6. rsc.orgnih.gov

²H NMR spectroscopy would show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. This provides direct evidence of deuteration at the intended sites.

Table 1: Theoretical ¹H NMR Spectral Data Comparison of Methazolamide and this compound in DMSO-d6

Functional GroupExpected Chemical Shift (δ, ppm) in MethazolamideExpected Observation in this compound
Acetyl-CH₃~2.3 (singlet)Absent
N-CH₃~3.7 (singlet)Absent
-SO₂NH₂~8.4 (broad singlet)Present

Note: The chemical shifts are approximate and based on typical values for similar structures in the specified solvent. rsc.orgnih.gov

Mass Spectrometry for Isotopic Purity Assessment

Mass spectrometry is indispensable for determining the molecular weight of the synthesized compound and assessing its isotopic purity. The molecular weight of Methazolamide is 236.27 g/mol . medkoo.com With the substitution of six protons (1.008 amu each) with six deuterium atoms (2.014 amu each), the theoretical molecular weight of this compound is approximately 242.3 g/mol . Current time information in Bangalore, IN.tandfonline.com

High-resolution mass spectrometry (HRMS) can confirm the elemental composition and provide a highly accurate mass measurement. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The mass spectrum of this compound would show a molecular ion peak (or a protonated molecule [M+H]⁺ in ESI) at an m/z value corresponding to the deuterated compound.

The isotopic distribution pattern in the mass spectrum is crucial for assessing the degree of deuteration. A high isotopic purity, often stated as ≥98% or ≥99% atom % D, indicates that the vast majority of the molecules contain the desired number of deuterium atoms. Current time information in Bangalore, IN.ekb.eg The mass spectrum will show a cluster of peaks around the molecular ion, with the most abundant peak corresponding to the fully deuterated species (d6). The relative intensities of the peaks for d0 to d5 species can be used to quantify the isotopic enrichment. The fragmentation pattern can also be analyzed to confirm the location of the deuterium labels, as fragments containing the acetyl or N-methyl groups will show a corresponding mass shift. researchgate.netnih.govresearchgate.net

Table 2: Key Mass Spectrometry Data for this compound

ParameterValueReference
Chemical Formula C₅H₂D₆N₄O₃S₂ Current time information in Bangalore, IN.tandfonline.com
Theoretical Molecular Weight 242.31 g/mol tandfonline.comnist.gov
Isotopic Purity Typically ≥99% deuterated forms (d₁-d₆) Current time information in Bangalore, IN.ekb.eg
Expected [M+H]⁺ in ESI-MS m/z 243.3Inferred
Expected [M-H]⁻ in ESI-MS m/z 241.3Inferred

Note: The expected m/z values are based on theoretical calculations and the known behavior of the non-deuterated compound in mass spectrometry.

Advanced Analytical Methodologies Employing Methazolamide D6 As an Internal Standard

Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Methazolamide (B1676374) Quantification using Methazolamide-d6

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of drugs and their metabolites due to its high sensitivity and selectivity. ijprajournal.comanalis.com.my The development of a robust LC-MS/MS method for methazolamide quantification relies heavily on the use of an appropriate internal standard, with this compound being the preferred choice. veeprho.comcaymanchem.com

Method development begins with the optimization of chromatographic conditions to achieve a good peak shape and separation of methazolamide from endogenous matrix components. This typically involves selecting a suitable reversed-phase column (e.g., C18) and a mobile phase, often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer containing a modifier like formic acid to ensure proper ionization. nih.govnih.gov

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for both the analyte (methazolamide) and the internal standard (this compound). nih.gov Since this compound is chemically identical to methazolamide but has a higher mass, it co-elutes with the analyte under identical chromatographic conditions, yet is clearly distinguishable by the mass spectrometer. scielo.br

A significant challenge in bioanalysis, particularly with LC-MS/MS, is the "matrix effect." This phenomenon refers to the alteration of ionization efficiency for the analyte due to co-eluting endogenous components from the biological sample (e.g., plasma, urine). researchgate.net These components can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification. nih.gov

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. researchgate.net Because this compound has nearly identical physicochemical properties to methazolamide, it experiences the same degree of ion suppression or enhancement during analysis. caymanchem.com By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is normalized. researchgate.net This normalization is crucial for maintaining the accuracy and reproducibility of the assay across different samples and subjects. fda.gov Regulatory bodies, such as the European Medicines Agency (EMA), strongly recommend the use of SIL-IS in bioanalytical methods submitted for regulatory review. researchgate.net

Table 1: Representative Matrix Effect and Recovery Data for an LC-MS/MS Assay This table presents typical data from a bioanalytical method validation for a small molecule drug, illustrating the assessment of matrix effect and recovery. The values are representative and based on similar published methods.

Analyte ConcentrationMatrix FactorRecovery (%)Overall Process Efficiency (%)
Low QC (e.g., 50 ng/mL)0.98 (CV: 4.5%)92.1 (CV: 5.1%)90.3 (CV: 6.8%)
High QC (e.g., 8000 ng/mL)1.03 (CV: 3.8%)94.5 (CV: 4.2%)97.3 (CV: 5.5%)

QC: Quality Control, CV: Coefficient of Variation. Data modeled after typical validation results. scielo.brscielo.br

A full validation according to regulatory guidelines (e.g., FDA, EMA) is required to demonstrate that the analytical method is suitable for its intended purpose. fda.goveuropa.eu This involves assessing several key parameters.

Sensitivity: The sensitivity of the method is defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy. For methazolamide assays, a typical LLOQ might be in the low ng/mL range, which is sufficient for pharmacokinetic studies. researchgate.netsohag-univ.edu.eg

Selectivity: The method must be selective for the analyte and the internal standard. This is tested by analyzing blank matrix samples from multiple sources to ensure that no endogenous components interfere with the detection of methazolamide or this compound at their respective retention times. scielo.br

Robustness: The robustness of an assay is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use.

Precision and Accuracy: These are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. japsonline.com The precision, measured as the coefficient of variation (%CV), should typically be ≤15% (≤20% at the LLOQ), and the accuracy, expressed as the percentage of the nominal concentration, should be within 85-115% (80-120% at the LLOQ). scielo.brfda.gov

Table 2: Representative Inter-day Precision and Accuracy Data for Methazolamide Quantification This table shows typical inter-day precision and accuracy results from a validated LC-MS/MS method for a small molecule drug in plasma. The use of a deuterated internal standard like this compound is fundamental to achieving such results.

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=5 runs)Precision (%CV)Accuracy (%)
LLOQ109.88.598.0
Low3029.16.297.0
Medium4004084.5102.0
High800078903.898.6

LLOQ: Lower Limit of Quantification, QC: Quality Control, Conc.: Concentration, CV: Coefficient of Variation. Data modeled after typical validation reports. nih.govjapsonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for this compound in Quantitative Analysis

While LC-MS/MS is more common for bioanalysis of pharmaceutical compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be a viable technique. This compound is intended for use as an internal standard in GC-MS-based quantification as well. caymanchem.com For GC-MS analysis, analytes often require derivatization to increase their volatility and thermal stability. One study reported the analysis of methazolamide as a pentafluorobenzyl (PFB) derivative. japsonline.com In such a method, this compound would be derivatized alongside the unlabeled analyte and serve the same crucial role of correcting for variability during both the sample preparation (including the derivatization reaction) and the GC-MS analysis.

Application of this compound in Bioanalytical Assays for Preclinical Research

Preclinical studies in animal models are essential for understanding the pharmacokinetic profile of a new drug candidate. nih.gov this compound is an invaluable tool in these studies, enabling the reliable quantification of methazolamide in biological samples from preclinical species like rats. veeprho.comresearchgate.net Accurate measurement of drug concentrations over time allows for the determination of key pharmacokinetic parameters. In one preclinical study investigating the interaction between memantine (B1676192) and methazolamide in rats, a robust analytical method was necessary to accurately determine plasma concentrations and evaluate the pharmacokinetic interaction. researchgate.netsohag-univ.edu.eg The use of this compound as an internal standard ensures that the data generated from these preclinical studies are reliable and can confidently guide decisions in the drug development process. nih.gov

Role of Deuterated Internal Standards in Ensuring Analytical Precision and Accuracy in Drug Development Studies

The use of deuterated internal standards like this compound is a cornerstone of modern quantitative bioanalysis and a critical component of successful drug development programs. sohag-univ.edu.eg Their primary role is to ensure the highest possible precision and accuracy of analytical data. derpharmachemica.com By mimicking the analyte in every step of the analytical process—from extraction and handling to chromatographic separation and mass spectrometric detection—they correct for potential errors and variability that are difficult to control otherwise. scielo.br This leads to more reliable data, which is fundamental for making critical decisions throughout drug discovery and development, from early preclinical assessments to late-stage clinical trials. ijprajournal.com The investment in synthesizing a stable isotope-labeled internal standard often reduces method development time and prevents costly study failures due to unreliable analytical data. researchgate.net

Pharmacokinetic and Biotransformation Investigations of Methazolamide Utilizing Deuterium Labeling

Comparative Pharmacokinetics of Methazolamide (B1676374) and Methazolamide-d6 in Preclinical Animal Models

While this compound is primarily utilized as an internal standard for the precise quantification of methazolamide in biological samples during pharmacokinetic studies, this very application presupposes that its kinetic behavior closely mimics that of the unlabeled parent compound. veeprho.comglpbio.comtargetmol.com Detailed, direct comparative pharmacokinetic studies between methazolamide and this compound in preclinical animal models are not extensively available in published literature. However, based on the principles of isotope labeling, we can infer the expected comparative kinetics.

Absorption and Distribution Kinetics in Rodent and Non-Rodent Species

Methazolamide itself is well absorbed from the gastrointestinal tract following oral administration. drugbank.com Peak plasma concentrations are typically observed within one to two hours after dosing. wikidoc.org The drug is distributed throughout the body, including the plasma, cerebrospinal fluid, aqueous humor of the eye, red blood cells, bile, and extracellular fluid. drugbank.com The apparent volume of distribution for methazolamide has been reported to range from 17 to 23 liters. drugbank.com

For this compound, it is anticipated that the absorption and distribution kinetics would be nearly identical to those of methazolamide. The substitution of hydrogen atoms with deuterium (B1214612) is not expected to significantly alter the physicochemical properties that govern these processes, such as solubility and membrane permeability. Therefore, in both rodent and non-rodent species, this compound would be expected to be readily absorbed and widely distributed in the body, similar to its non-deuterated counterpart.

Table 1: General Pharmacokinetic Parameters of Methazolamide (Human Data)

Parameter Value Reference
Time to Peak Plasma Concentration (Tmax) 1-2 hours wikidoc.org
Apparent Volume of Distribution (Vd/F) 17-23 L drugbank.com
Plasma Protein Binding ~55% drugbank.com

This table represents data for the parent compound, methazolamide, as specific comparative data for this compound is not available.

Excretion Pathways and Renal Clearance Mechanisms

The primary route of elimination for methazolamide is via the kidneys. Approximately 25% of an administered dose of methazolamide is recovered unchanged in the urine. wikidoc.org The renal clearance of the drug accounts for about 20% to 25% of its total clearance. wikidoc.org Methazolamide has a weak diuretic effect, leading to a transient increase in the excretion of sodium, potassium, and chloride, and it also produces an alkaline urine by inhibiting renal bicarbonate reabsorption. wikidoc.org

The excretion pathways and renal clearance mechanisms for this compound are expected to be the same as for methazolamide. The process of glomerular filtration and tubular secretion are generally not significantly affected by deuterium substitution. Therefore, this compound would be predominantly cleared by the kidneys, with a significant portion excreted unchanged.

Elucidation of Metabolic Pathways of Methazolamide using this compound as a Tracer

The use of stable isotope-labeled compounds like this compound is a powerful technique in metabolic research. By acting as a tracer, it allows for the differentiation of the drug and its metabolites from endogenous compounds, facilitating their identification and quantification. nih.gov

Identification of Phase I and Phase II Metabolites

Studies on the biotransformation of methazolamide have identified several metabolites. A key metabolite is a sulfonic acid derivative, N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO). nih.gov It is believed that MSO is not a direct enzymatic product but rather results from the auto-oxidation of a chemically unstable sulfenic acid intermediate. nih.gov This intermediate is thought to be formed from the cysteine conjugate of methazolamide. nih.gov Interestingly, studies have not detected the presence of glucuronide or mercapturic acid (N-acetylcysteine conjugate) metabolites of methazolamide. nih.gov While this compound is an ideal tool for such studies, specific research utilizing it to trace these metabolic pathways has not been widely published.

Enzymatic Systems Involved in Methazolamide Biotransformation (e.g., Cytochrome P450)

The formation of methazolamide's metabolites involves the cytochrome P450 (CYP450) enzyme system. nih.gov Studies have shown that inducers of CYP450, such as dexamethasone (B1670325) and β-naphthoflavone, can increase the metabolism of methazolamide. nih.gov This indicates that CYP450 enzymes play a role in the initial steps of biotransformation that lead to the formation of reactive intermediates. The specific CYP450 isozymes responsible for methazolamide metabolism have not been fully elucidated in the available literature.

Isotope Effects on the Pharmacokinetic Profile of this compound

The substitution of hydrogen with deuterium can lead to a phenomenon known as the "deuterium kinetic isotope effect." nih.govnih.gov This effect arises from the fact that the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, metabolic reactions that involve the cleavage of a C-H bond can be slower when a C-D bond is present at that position. nih.gov

Table 2: List of Compounds

Compound Name Abbreviation
Methazolamide
This compound
N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide MSO
Dexamethasone

Impact of Deuterium on Metabolic Stability and Clearance Rates

The primary rationale for deuterating drug molecules lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is significantly stronger and more stable than the corresponding carbon-hydrogen (C-H) bond. juniperpublishers.com This increased bond strength means that more energy is required to break a C-D bond, leading to a slower rate of chemical reactions that involve this bond cleavage. juniperpublishers.commdpi.com

In the context of pharmacokinetics, many drugs, including methazolamide, are metabolized by cytochrome P450 (CYP450) enzymes in the liver. nih.gov These metabolic processes often involve the oxidation of C-H bonds. By selectively replacing hydrogen atoms at metabolically vulnerable positions with deuterium, the rate of enzymatic degradation can be reduced. vulcanchem.comjuniperpublishers.com This modification is intended to enhance the metabolic stability of the drug. vulcanchem.com

For this compound, deuterium atoms are typically substituted into the N-methyl and acetyl groups. caymanchem.comveeprho.com The metabolism of the parent compound, methazolamide, leads to the formation of metabolites such as N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO), a process involving CYP450 enzymes. nih.gov The deuteration in this compound is anticipated to slow this metabolic conversion.

The direct consequences of increased metabolic stability include:

Extended Half-Life: The mean plasma elimination half-life of methazolamide is approximately 14 hours. nih.govdrugbank.com By decreasing the rate of metabolism, deuteration is expected to prolong the drug's persistence in the body, thereby extending its half-life. vulcanchem.comjuniperpublishers.com This can lead to more stable plasma concentrations over a dosing interval.

While specific clinical data for this compound is limited as it is primarily used as an internal standard in pharmacokinetic research, the established principles of deuterium substitution allow for predictable improvements in its metabolic profile. veeprho.comtargetmol.com

Table 1: Comparison of Methazolamide Pharmacokinetic Parameters and the Anticipated Effects of Deuteration in this compound

Stereochemical Considerations in Deuteration and Metabolism

Stereochemistry plays a critical role in drug action and metabolism, as enzymes and receptors are chiral environments that can differentiate between stereoisomers. nih.gov While the parent methazolamide molecule is achiral and does not have a stereocenter, stereochemical considerations can still arise during its biotransformation.

The enzymes responsible for metabolism, such as CYP450s, are themselves chiral and exhibit stereoselectivity in their interactions with drug substrates. nih.gov Deuteration does not introduce a chiral center into the this compound molecule in the traditional sense. However, the enzymatic processing of the deuterated groups can have stereochemical implications.

A key concept is "metabolic shunting." If a drug has multiple potential sites for metabolism, deuterating one site can slow down its metabolism, causing the enzymes to preferentially metabolize the molecule at an alternative, non-deuterated site. juniperpublishers.comresearchgate.net This can alter the ratio of metabolites formed, potentially leading to a different pharmacological or toxicological profile. researchgate.net While the known metabolism of methazolamide points to a primary pathway, deuteration could theoretically influence the formation of minor or yet unidentified metabolites.

Furthermore, analytical techniques used to study drug metabolism, such as mass spectrometry, can be sensitive to stereochemistry. Studies on other deuterated compounds have shown that diastereomers (stereoisomers that are not mirror images) can produce distinct fragmentation patterns in MS/MS analysis, allowing for their differentiation. nih.gov This suggests that if stereoisomeric metabolites of this compound were formed, advanced analytical methods could potentially identify and quantify them. However, specific research into the stereochemical aspects of this compound metabolism has not been extensively reported.

Table 2: Compound Names Mentioned in the Article

Methodological Advancements and Broader Implications for Deuterated Pharmaceuticals

Development of Analytical Methods for Impurity Profiling and Stability Assessment of Deuterated Methazolamide (B1676374)

The analytical characterization of a deuterated compound like Methazolamide-d6 is crucial to ensure its quality, stability, and safety. This involves the use of sophisticated techniques to identify and quantify the active pharmaceutical ingredient (API), its deuterated and non-deuterated forms, and any potential impurities.

Impurity Profiling: The identification and characterization of impurities in methazolamide products are critical, as unidentified and potentially toxic impurities can pose a risk. researchgate.netnih.gov High-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS), is a cornerstone technique for impurity profiling. researchgate.netoctagonchem.com These methods allow for the separation of methazolamide from its structural analogs and degradation products. nih.gov For this compound, these techniques are essential to distinguish it from non-deuterated methazolamide and to detect any partially deuterated variants. High-resolution mass spectrometry (HRMS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy are also employed to elucidate the exact structures of novel impurities. nih.gov

Stability Assessment: Stability studies are vital to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature and pH. For deuterated compounds, it's also important to assess isotopic stability. While the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, the potential for H/D exchange under certain conditions must be evaluated. bioscientia.de Analytical methods like HPLC and LC-MS are used to monitor the purity and integrity of this compound over time, ensuring that the deuterium (B1214612) label remains intact and that no significant degradation occurs. researchgate.net

A representative analytical method for separating methazolamide and its impurities is shown in the table below.

ParameterCondition
Chromatography System HPLC with UV or MS/MS detection octagonchem.comnih.gov
Column C18 reverse-phase (e.g., TSK-Gel ODS-80TS, 2.0 mm x 150 mm) nih.gov
Mobile Phase Isocratic or gradient mixture, e.g., 0.1% Acetic Acid:Acetonitrile (B52724) (90:10, v/v) nih.gov
Flow Rate 0.2 mL/min nih.gov
Detection Mass Spectrometry (Positive Electrospray Ionization) nih.gov
Internal Standard This compound is used as an internal standard for quantifying methazolamide caymanchem.com

Comparative Research on Deuterated Analogs for Enhanced Drug Properties

The primary rationale for developing deuterated drugs is the kinetic isotope effect (KIE). portico.org The C-D bond has a lower vibrational frequency and higher bond energy than the C-H bond, making it more resistant to cleavage, particularly in metabolic reactions mediated by enzymes like cytochrome P450 (CYP450). bioscientia.dejuniperpublishers.com This can significantly slow down the rate of drug metabolism.

Pharmacokinetic Improvements: For methazolamide, a known metabolic pathway involves N-demethylation, a process often catalyzed by CYP enzymes. nih.gov By replacing the hydrogens on the N-methyl group with deuterium to create this compound, the rate of this metabolic cleavage can be reduced. This modification is expected to:

Increase Half-Life (t½): Slower metabolism leads to the drug remaining in the body for a longer period. juniperpublishers.com

Increase Drug Exposure (AUC): The total amount of drug the body is exposed to over time is increased. neurology.org

Reduce Peak-to-Trough Fluctuations: A longer half-life can lead to more stable plasma concentrations. neurology.org

The successful application of this strategy has been demonstrated with deutetrabenazine, the first FDA-approved deuterated drug. nih.gov Compared to its non-deuterated counterpart, tetrabenazine, deutetrabenazine showed a near doubling of half-life and a more than two-fold increase in systemic exposure for its active metabolites. neurology.org This allowed for lower dosing and reduced dosing frequency. nih.gov

The table below illustrates the potential pharmacokinetic enhancements of a deuterated drug compared to its non-deuterated analog, based on findings for deutetrabenazine. neurology.org

Pharmacokinetic ParameterTetrabenazine (Non-deuterated)Deutetrabenazine (Deuterated)Change
Half-life (t½) of active metabolites 4.8 hours8.6 hours~1.8x increase
Total Exposure (AUC) of active metabolites 261 ng·hr/mL542 ng·hr/mL~2.1x increase
Max Concentration (Cmax) of active metabolites 61.6 ng/mL74.6 ng/mLMinor increase

This targeted modification can enhance a drug's properties without altering its fundamental pharmacological activity, as the molecular shape and receptor binding affinity are generally unaffected by deuteration. bioscientia.de

Ethical Considerations in Deuterated Drug Development and Research

The development of deuterated drugs, while scientifically innovative, raises several ethical questions. researchgate.net These discussions center on balancing innovation with patient access, the nature of inventiveness, and ensuring participant welfare in clinical trials. researchgate.netlindushealth.com

"Evergreening" and Patent Law: A primary ethical debate surrounds "evergreening," a strategy where pharmaceutical companies make minor modifications to existing drugs to extend patent protection and market exclusivity. sonisvision.inresearchgate.net Deuterated versions of off-patent or soon-to-be off-patent drugs can be considered a form of evergreening. ijlra.com Critics argue this stifles innovation by focusing on incremental changes rather than developing entirely new treatments and can delay the market entry of more affordable generic versions. sonisvision.in Proponents, however, argue that the improved pharmacokinetic profiles of deuterated drugs can represent a genuine therapeutic enhancement and a novel chemical entity, justifying patent protection. bioscientia.deacs.org The approval of deutetrabenazine as a New Chemical Entity (NCE) by the FDA set a precedent in this area. bioscientia.deacs.org

Clinical Trial Ethics: Ensuring the ethical conduct of clinical trials for deuterated drugs is paramount. nih.gov

Informed Consent: Participants must clearly understand that they are testing a molecule that is chemically similar to an existing drug, with the primary difference being isotopic substitution. The potential benefits (e.g., less frequent dosing) and any unknown risks must be communicated transparently. lindushealth.com

Risk-Benefit Analysis: The potential benefits of a deuterated drug must outweigh the risks for trial participants. researchgate.net Given that a non-deuterated version often already exists, the justification for a new trial must be robust, focusing on clinically meaningful improvements. nih.gov

Data Transparency: There is an ethical obligation to share all trial data, including from failed studies, to inform the broader scientific community and prevent the unnecessary repetition of research. nih.gov

Future Directions in Stable Isotope Labeling for Pharmaceutical Research and Drug Discovery

The use of stable isotopes like deuterium in this compound is part of a broader and evolving field with significant future potential. adesisinc.com

Advancements in Drug Discovery and Development: Stable isotope labeling is a crucial tool beyond creating metabolically robust drugs. musechem.com

ADME Studies: Isotope-labeled compounds are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. hwb.gov.inacs.org By tracing the labeled drug, scientists can identify metabolites, delineate metabolic pathways, and gain critical insights into a drug's disposition in the body. acs.orgtandfonline.com

Mechanistic Studies: Labeled compounds help elucidate the mechanisms of drug action and toxicity. acs.orgsolubilityofthings.com For example, they can be used to understand enzyme-substrate interactions and identify the specific metabolic pathways responsible for adverse effects. scbt.com

Quantitative Analysis: The use of deuterated compounds as internal standards in mass spectrometry allows for highly accurate quantification of the non-deuterated drug in biological samples, which is essential for pharmacokinetic and toxicokinetic studies. caymanchem.com

Emerging Technologies: The future of stable isotope labeling is being shaped by new technologies that promise greater precision and efficiency. adesisinc.com Automated synthesis platforms and the development of novel labeling reagents are making the creation of these specialized molecules more accessible. adesisinc.com Furthermore, the integration of stable isotope labeling with systems-level "omics" approaches, such as metabolomics and proteomics, is enabling a more comprehensive understanding of drug effects on biological systems. tandfonline.comsilantes.com These advancements will continue to accelerate the drug development process, leading to safer and more effective medicines. musechem.com

Q & A

Q. How is Methazolamide-d6 synthesized and characterized in research settings?

this compound is synthesized by deuterating Methazolamide at six hydrogen positions, typically using deuterated reagents under controlled conditions. Characterization involves analytical techniques such as nuclear magnetic resonance (NMR) to confirm deuterium incorporation and liquid chromatography-mass spectrometry (LC-MS) to verify isotopic purity (>98%) and structural integrity . Researchers must document synthesis protocols and validate reproducibility across batches to ensure consistency in experimental outcomes.

Q. What are the best practices for ensuring the stability of this compound in various experimental conditions?

Stability assessments require testing under physiologically relevant conditions (e.g., varying pH, temperature). For in vitro studies, solutions should be prepared in deuterium-depleted solvents to avoid isotopic exchange. Storage recommendations include lyophilization or refrigeration at -20°C in airtight containers. Stability is validated via repeated LC-MS analysis over time to detect degradation or isotopic dilution .

Q. How should researchers validate the inhibitory activity of this compound against carbonic anhydrase isoforms?

Use enzyme inhibition assays (e.g., stopped-flow spectrophotometry) with recombinant human carbonic anhydrase isoforms (e.g., CA II). Include non-deuterated Methazolamide as a control to compare inhibition constants (Ki). Replicate experiments across independent labs to confirm reproducibility, and report results with standard deviations to account for inter-assay variability .

Q. What criteria should guide the selection of biological models for this compound studies?

Prioritize models that express target carbonic anhydrase isoforms (e.g., murine glaucoma models for ocular pressure studies). Ensure ethical compliance (e.g., IACUC protocols) and feasibility of deuterated compound administration (e.g., solubility in delivery vehicles). Pilot studies should confirm deuterium retention in biological matrices .

Advanced Research Questions

Q. What methodological considerations are essential when designing pharmacokinetic (PK) studies with this compound to account for deuterium isotope effects?

Deuterium can alter metabolic rates (C-D bond vs. C-H). Design PK studies with tandem mass spectrometry to distinguish this compound from endogenous metabolites. Include parallel arms with non-deuterated Methazolamide to quantify isotopic effects on clearance and bioavailability. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK profiles .

Q. How can researchers resolve contradictions in isotopic effect data when comparing this compound with non-deuterated analogs?

Conduct systematic reviews to identify confounding variables (e.g., differences in assay conditions, enzyme sources). Apply meta-regression to assess the impact of study design heterogeneity. If contradictions persist, perform head-to-head experiments under standardized protocols, controlling for variables like pH, temperature, and enzyme concentration .

Q. What statistical approaches are recommended for dose-response analysis in studies assessing this compound's enzyme inhibition kinetics?

Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate IC50 values. For comparative studies, apply mixed-effects models to account for inter-experiment variability. Bayesian meta-analysis can integrate data from disparate studies to estimate pooled inhibition constants .

Q. How can isotopic purity of this compound impact experimental outcomes, and what methods ensure its verification?

Impurities (e.g., non-deuterated contaminants) may skew activity measurements. Verify purity via high-resolution mass spectrometry (HRMS) and <sup>2</sup>H-NMR. Quantify isotopic enrichment using isotopic ratio mass spectrometry (IRMS). Purity thresholds (e.g., ≥95% deuterium) should align with journal or regulatory standards .

Q. What strategies are effective in integrating heterogeneous study designs (e.g., in vitro vs. in vivo) in meta-analyses of this compound's efficacy?

Stratify studies by design (e.g., cell-based vs. animal models) and use random-effects models to account for heterogeneity. Sensitivity analyses can assess the influence of outlier studies. For dose-response meta-analyses, employ generalized least squares regression to harmonize disparate dosing regimens .

What frameworks (e.g., PICO, FINER) are applicable for formulating research questions in studies involving this compound's mechanism of action?

The PICO framework (Population: enzyme isoform; Intervention: this compound; Comparison: non-deuterated analog; Outcome: Ki) ensures specificity. The FINER criteria (Feasible: isotopic synthesis; Interesting: deuterium’s metabolic impact; Novel: unexplored isotopic effects; Ethical: animal model compliance; Relevant: therapeutic optimization) validate the question’s academic and practical significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methazolamide-d6
Reactant of Route 2
Methazolamide-d6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.